2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid is a synthetic amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyclobutyl side chain. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions . The cyclobutyl substituent introduces steric bulk and conformational constraints, which can influence peptide backbone rigidity and biological activity.
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21(13-12-15-6-5-7-15)24-23(27)28-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20-21H,5-7,12-14H2,(H,24,27)(H,25,26) |
InChI Key |
PLTKMSXJXOUESS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediates
- The synthesis often begins with a chiral amino acid or a precursor such as 4-cyclobutylbutanoic acid or its derivatives.
- The amino group is initially unprotected or protected with a temporary group that can be replaced by Fmoc.
- The cyclobutyl moiety is introduced either by alkylation or by using cyclobutyl-substituted starting materials.
Fmoc Protection of the Amino Group
- The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.
- Typical bases used include sodium bicarbonate or triethylamine in solvents such as dioxane, tetrahydrofuran (THF), or aqueous-organic mixtures.
- The reaction is carried out at low temperature (0–25 °C) to avoid side reactions.
- The Fmoc group is introduced to prevent unwanted reactions during peptide coupling and can be removed later by treatment with piperidine in dimethylformamide (DMF).
Purification
- The crude product is purified by recrystallization or chromatographic techniques such as flash column chromatography.
- High-performance liquid chromatography (HPLC) is often used to confirm purity and isolate the desired stereoisomer.
Characterization
- The final compound is characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
- Optical rotation measurements confirm the stereochemistry.
- Purity is typically confirmed by HPLC or elemental analysis.
Research Findings and Data Summary
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Starting amino acid or precursor | Provide backbone and cyclobutyl side chain | Chiral purity critical |
| 2 | 9-Fluorenylmethoxycarbonyl chloride, base (e.g., NaHCO3, Et3N), solvent (THF, dioxane) | Fmoc protection of amino group | Low temperature to avoid side reactions |
| 3 | Purification by recrystallization or chromatography | Isolate pure Fmoc-protected amino acid | HPLC used for purity check |
| 4 | Characterization by NMR, MS, IR, optical rotation | Confirm structure and stereochemistry | Essential for quality control |
The preparation of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid involves the strategic introduction of the cyclobutyl side chain onto a butanoic acid backbone, followed by selective protection of the amino group with the Fmoc moiety. The process requires careful control of stereochemistry and purification to yield a compound suitable for peptide synthesis applications. The Fmoc group facilitates incorporation into peptides by allowing mild deprotection conditions, preserving the integrity of the cyclobutyl side chain and the overall amino acid structure.
This synthesis is well-documented in peptide chemistry literature and is supported by analytical data including NMR, MS, and HPLC, ensuring the compound’s suitability for research and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorenylmethoxycarbonyl group can be selectively removed under mild basic conditions, allowing for substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in dimethylformamide (DMF) for deprotection of the Fmoc group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amino acids or peptides.
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid involves the selective protection and deprotection of the amino group. The fluorenylmethoxycarbonyl group provides steric hindrance, preventing unwanted reactions at the amino site. Upon removal of the protecting group, the amino function is free to participate in further chemical reactions, allowing for the synthesis of complex molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally similar Fmoc-protected amino acids, focusing on side-chain variations, physicochemical properties, and applications.
Side-Chain Functional Diversity
Table 1: Structural Analogs and Their Key Features
Key Observations:
- Halogenated Derivatives (e.g., bromo ): Serve as electrophilic intermediates for Suzuki or Sonogashira couplings, enabling site-specific modifications.
- Azide-Containing Analogs : Critical for bioorthogonal chemistry, facilitating ligation with alkynes or strained dipolarophiles.
- Cyclobutyl vs.
Table 2: Comparative Properties and Hazards
Key Observations:
- Azide Derivatives : Require stringent handling due to explosion risks; storage at 2–8°C in dark conditions is recommended.
- Bromo Analogs : Less reactive than azides but may require protection from light to prevent side reactions.
- Esterified Side Chains (e.g., methoxy-oxo in ): Enhanced lipophilicity compared to carboxylic acids, influencing membrane permeability.
Biological Activity
The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid, also known as Fmoc-Cyclobutyl-Amino Acid, is a synthetic amino acid derivative notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.46 g/mol. The structure includes a fluorenyl group, a methoxy carbonyl group, and a cyclobutyl moiety, which contribute to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C22H27NO4 |
| Molecular Weight | 373.46 g/mol |
| CAS Number | 204384-69-0 |
| Purity | >97% |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid |
Biological Activity
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The biological activities of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid may include:
- Antimicrobial Activity : Similar fluorenyl derivatives have shown activity against various bacterial strains, particularly Mycobacterium tuberculosis. The presence of the fluorenyl group may enhance binding affinity to key enzymes involved in bacterial fatty acid biosynthesis pathways .
- Antitumor Properties : Fluorenone derivatives have been reported to possess antiproliferative activity, acting as inhibitors of type I topoisomerase, which is crucial in cancer cell proliferation . The introduction of specific side chains can modulate this activity.
- Enzyme Inhibition : The compound may act as an inhibitor for several cytochrome P450 enzymes (CYP), including CYP1A2 and CYP3A4, suggesting potential interactions with drug metabolism pathways .
The exact mechanism of action for 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid is still under investigation. However, it is hypothesized that the fluorenyl moiety facilitates interaction with biological targets through π-stacking and hydrophobic interactions, enhancing its bioactivity.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds similar to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclobutylbutanoic acid:
- Study on Antimicrobial Effects :
- Antiproliferative Activity :
- Enzyme Interaction Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
